molecular formula C11H22N2O2 B3021934 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Cat. No.: B3021934
CAS No.: 250275-20-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-BDAKNGLRSA-N
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Description

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with a Boc-protected amino group and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method starts with the chiral resolution of racemic mixtures, followed by the selective protection of the amino group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and enzyme catalysis to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(3R,4R)-3-(Boc-amino)-4-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral drugs and other bioactive compounds .

Biological Activity

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological properties. The piperidine ring structure allows for various substitutions that can significantly influence biological activity. Recent literature highlights the importance of these modifications in enhancing the efficacy and selectivity of compounds targeting specific biological pathways .

Anticancer Activity

Research has indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain piperidine analogs can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. The compound's structure facilitates interactions with proteins involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapeutics .

Table 1: Summary of Anticancer Activities of Piperidine Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundHypopharyngeal carcinomaInduces apoptosis; inhibits IKKb
EF24 analogLung, breast cancersIKKb inhibition; hydrophobic interactions
N-benzylpyrrolidine derivativesAlzheimer's diseaseDual cholinesterase inhibition; antiaggregatory

Neuropharmacological Effects

In the context of neuropharmacology, piperidine derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The introduction of a piperidine moiety has been shown to enhance brain exposure and improve the pharmacokinetic profile of these compounds. This suggests that this compound could also play a role in neurodegenerative disease management by modulating cholinergic signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at the 3 and 4 positions on the piperidine ring can significantly alter its interaction with biological targets.

Key Findings:

  • Nitrogen Substitution: The presence of nitrogen in the piperidine ring is optimal for biological activity, enhancing binding affinity to target proteins .
  • Hydrophobic Interactions: Compounds with increased hydrophobicity tend to exhibit improved interactions with lipid membranes and protein binding sites .
  • Chirality: The specific stereochemistry (3R, 4R) has been shown to influence both potency and selectivity across different receptor types .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in preclinical models:

  • Hypopharyngeal Tumor Model: A study reported that a derivative similar to this compound exhibited significant cytotoxicity against FaDu cells, outperforming conventional chemotherapeutics like bleomycin .
  • Alzheimer’s Disease Models: Research indicated that piperidine-based compounds showed dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, leading to enhanced cognitive function in animal models .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181598
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-22-0
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 2
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 3
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 4
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 5
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 6
(3R,4R)-3-(Boc-amino)-4-methylpiperidine

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